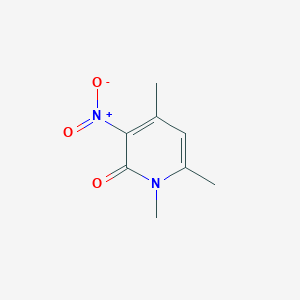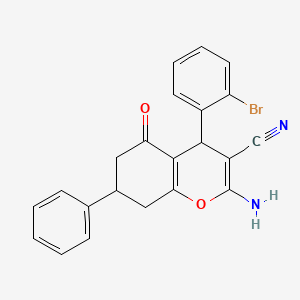
1,4,6-Trimethyl-3-nitro-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,6-Trimethyl-3-nitro-2(1H)-pyridinone is a heterocyclic organic compound characterized by a pyridinone ring substituted with three methyl groups and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6-Trimethyl-3-nitro-2(1H)-pyridinone typically involves the nitration of 1,4,6-trimethyl-2(1H)-pyridinone. A common method includes the following steps:
Starting Material: 1,4,6-Trimethyl-2(1H)-pyridinone.
Nitration Reaction: The starting material is treated with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid.
Reaction Conditions: The reaction is usually carried out at a controlled temperature, often below 0°C, to prevent over-nitration and decomposition of the product.
Isolation: The product is then isolated by neutralizing the reaction mixture and extracting the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems for temperature control and reagent addition can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
1,4,6-Trimethyl-3-nitro-2(1H)-pyridinone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methyl groups can participate in electrophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents, alkylating agents, or other electrophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 1,4,6-Trimethyl-3-amino-2(1H)-pyridinone.
Substitution: Various substituted pyridinones depending on the electrophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Scientific Research Applications
1,4,6-Trimethyl-3-nitro-2(1H)-pyridinone has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is used in studies involving enzyme inhibition and interaction with biological macromolecules.
Industrial Chemistry: The compound’s derivatives are explored for use in various industrial applications, including as intermediates in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1,4,6-Trimethyl-3-nitro-2(1H)-pyridinone depends on its specific application. In medicinal chemistry, for example, the compound or its derivatives may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,4,6-Trimethyl-2(1H)-pyridinone: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitro-2(1H)-pyridinone: Lacks the methyl groups, which can affect its solubility and reactivity.
1,4-Dimethyl-3-nitro-2(1H)-pyridinone: Has fewer methyl groups, potentially altering its chemical and physical properties.
Uniqueness
1,4,6-Trimethyl-3-nitro-2(1H)-pyridinone is unique due to the combination of its nitro and methyl groups, which confer distinct reactivity and properties. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
312517-65-0 |
|---|---|
Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
1,4,6-trimethyl-3-nitropyridin-2-one |
InChI |
InChI=1S/C8H10N2O3/c1-5-4-6(2)9(3)8(11)7(5)10(12)13/h4H,1-3H3 |
InChI Key |
SPHZKZXKGGVRKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[({4-[(Trifluoroacetyl)amino]phenyl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11530089.png)
![1-[2-(3-Chlorophenoxy)ethyl]-4-(2-methylphenyl)piperazine](/img/structure/B11530104.png)

![4-amino-N'-[(E)-(4,5-dibromothiophen-2-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11530124.png)
![2-fluoro-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11530131.png)
![N-(2-bromo-4-methylphenyl)-4-(morpholin-4-yl)-6-{(2Z)-2-[4-(morpholin-4-yl)benzylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B11530138.png)
![2-amino-4-(4-bromophenyl)-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11530141.png)
![4-{5-[(E)-(7,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11530145.png)
![N-(3-nitrophenyl)-2-{[6-({(Z)-[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B11530147.png)
![8-bromo-5-methyl-3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11530151.png)
![2-[5-(2-cyanophenyl)-2H-tetrazol-2-yl]-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11530154.png)
![5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11530155.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-fluorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11530161.png)
![(4E)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B11530173.png)
